molecular formula C15H17N3Si B14420221 4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole CAS No. 84645-35-2

4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole

Cat. No.: B14420221
CAS No.: 84645-35-2
M. Wt: 267.40 g/mol
InChI Key: PTZKCFCWFOTERD-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of click chemistry can be applied on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the trimethylsilyl group are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction can produce triazole derivatives with hydrogenated naphthalene rings.

Scientific Research Applications

4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole is unique due to the presence of both the naphthalene ring and the trimethylsilyl group This combination imparts distinct chemical properties, such as increased stability and potential for diverse chemical modifications

Properties

CAS No.

84645-35-2

Molecular Formula

C15H17N3Si

Molecular Weight

267.40 g/mol

IUPAC Name

trimethyl-(5-naphthalen-1-yl-2H-triazol-4-yl)silane

InChI

InChI=1S/C15H17N3Si/c1-19(2,3)15-14(16-18-17-15)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17,18)

InChI Key

PTZKCFCWFOTERD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NNN=C1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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